molecular formula C16H15N3O3 B15060315 3-(5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)aniline

3-(5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)aniline

Cat. No.: B15060315
M. Wt: 297.31 g/mol
InChI Key: SPVCQHJUMAWDDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)aniline is a heterocyclic compound that features an oxadiazole ring fused with an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)aniline typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 3,4-dimethoxybenzohydrazide with 2-nitrobenzoic acid under acidic conditions to form the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve recrystallization or chromatographic techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the oxadiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

3-(5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)aniline has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Mechanism of Action

The mechanism of action of 3-(5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to various biological effects.

    Pathways: It may inhibit specific enzymes or modulate receptor activity, resulting in anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.

    1,3,4-Oxadiazole Derivatives: Compounds with the oxadiazole ring but different substituents, leading to varied applications and properties.

Uniqueness

3-(5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)aniline is unique due to its specific combination of the oxadiazole ring and the 3,4-dimethoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

3-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline

InChI

InChI=1S/C16H15N3O3/c1-20-13-7-6-11(9-14(13)21-2)16-19-18-15(22-16)10-4-3-5-12(17)8-10/h3-9H,17H2,1-2H3

InChI Key

SPVCQHJUMAWDDD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.